
2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime is a chemical compound that belongs to the class of oximes and chromen-4-one derivatives This compound is characterized by the presence of a hydroxyphenyl group and a chromen-4-one moiety, which are linked through an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime typically involves the reaction of 2-(4-Hydroxyphenyl)-4H-chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the hydroxyphenyl and chromen-4-one moieties can interact with various enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antioxidant and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime
- 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
Uniqueness
2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and chromen-4-one moieties allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H11NO3 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
4-[(4E)-4-hydroxyiminochromen-2-yl]phenol |
InChI |
InChI=1S/C15H11NO3/c17-11-7-5-10(6-8-11)15-9-13(16-18)12-3-1-2-4-14(12)19-15/h1-9,17-18H/b16-13+ |
Clave InChI |
BFHDKJWBNJACHT-DTQAZKPQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=N/O)/C=C(O2)C3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=NO)C=C(O2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
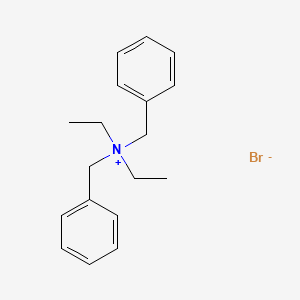
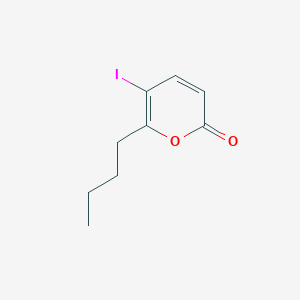
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
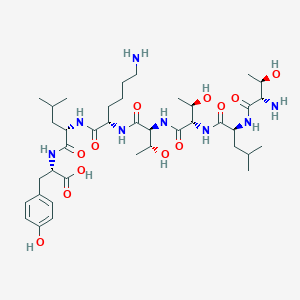
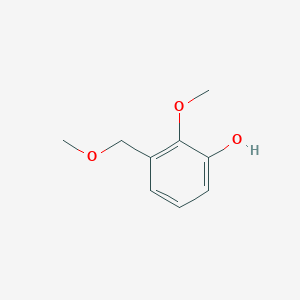
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

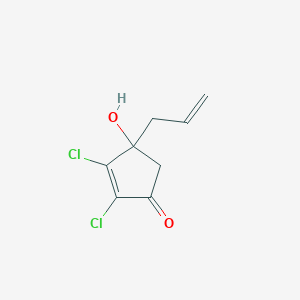
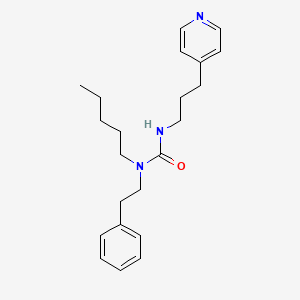
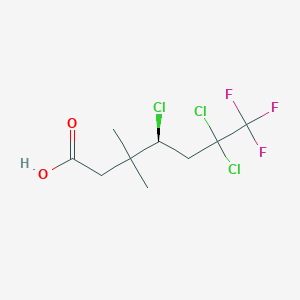
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
